molecular formula C5H7NO4SD3·1/2Ca B602430 Acamprosate-D6 Calcium CAS No. 1225580-94-8

Acamprosate-D6 Calcium

Cat. No.: B602430
CAS No.: 1225580-94-8
M. Wt: 203.26
InChI Key:
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Description

Acamprosate-d3 is intended for use as an internal standard for the quantification of acamprosate by GC- or LC-MS. Acamprosate is an acetylated derivative of the GABA analog homotaurine (tramiprosate; ). Despite its structural similarity to GABA, acamprosate does not act at GABAA receptors but does decrease paired-pulse inhibition of GABAA inhibitory post-synaptic currents (IPSCs) at short inter-stimulus intervals when used at a concentration of 300 µM, indicating that it may inhibit GABAB autoreceptor-mediated inhibition of GABA release. It is an NMDA receptor modulator with antagonist or agonist effects depending on brain region, receptor subunit composition, and other factors. Acamprosate (0.26 and 0.52 mmol/kg per day, i.p.) reduces voluntary intake of ethanol in rats, an effect that can be blocked by the GABA antagonist bicuculline. Formulations containing acamprosate have been used for the maintenance of alcohol abstinence.
Acamprosate is a synthetic amino acid and a neurotransmitter analogue that is used as an alcohol deterrent in management of alcohol dependence and abuse. Acamprosate was approved for use in the therapy of alcohol dependence and abuse in the United States in 2004.

Mechanism of Action

Target of Action

Acamprosate-D6 Calcium primarily targets the neurotransmitter systems in the brain, specifically the gamma-aminobutyric acid (GABA) and N-methyl-D-aspartate (NMDA) glutamatergic receptor systems . These systems play crucial roles in the regulation of neuronal excitability and synaptic plasticity .

Mode of Action

This compound is thought to interact with its targets by enhancing GABA signaling at GABA A receptors via positive allosteric receptor modulation . It also appears to decrease the activity of the glutamate system within the central nervous system, including a decrease in activity at NMDA receptors . This interaction results in changes in the balance of these neurotransmitters .

Biochemical Pathways

The primary biochemical pathways affected by this compound are the GABAergic and glutamatergic pathways . By modulating these pathways, this compound helps restore the balance between inhibitory and excitatory neurotransmission that is often disrupted in alcohol dependence . This restoration can lead to decreased cravings and withdrawal symptoms associated with alcohol dependence .

Pharmacokinetics

This compound has a low oral bioavailability of approximately 11% . Its absorption is slow, acting as though it were a modified-release medication . The drug has a half-life of around 32 hours , with complete elimination occurring only 4 days after cessation of therapy .

Result of Action

The primary result of this compound’s action is the maintenance of abstinence from alcohol in patients with alcohol dependence . By restoring the balance of neurotransmitters in the brain, it helps decrease the excessive excitation that accompanies alcohol dependence . This leads to a reduction in alcohol intake and an improvement in the likelihood of alcohol abstinence .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its bioavailability is decreased when taken with food . Furthermore, its effectiveness can be enhanced when used in combination with psychosocial support programs .

Biochemical Analysis

Biochemical Properties

Acamprosate-D6 Calcium interacts with the glutamate and GABA neurotransmitter systems . It is a GABA receptor agonist and modulator of glutamatergic systems . It is believed to restore the balance between neuronal excitation and inhibition altered by chronic alcohol exposure .

Cellular Effects

This compound has been shown to influence cell function by reducing alcohol intake in alcohol-dependent individuals . This is likely achieved through its effects on NMDA receptors and calcium channels . It aids in the restoration of normal glutaminergic neuron activity .

Molecular Mechanism

The molecular mechanism of this compound is not completely understood. It is known that it does not interact with NMDA receptors or metabotropic glutamate receptor group I . It is suggested that this compound reduces alcohol intake in alcohol-dependent individuals, likely through effects on NMDA receptors and calcium channels .

Temporal Effects in Laboratory Settings

Steady-state plasma concentrations of Acamprosate are reached within 5 days of dosing .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce voluntary ethanol intake . The effects of this compound vary with different dosages, but specific threshold effects or toxic effects at high doses have not been reported.

Metabolic Pathways

It is known that Acamprosate Calcium interacts with the glutamate and GABA neurotransmitter systems .

Transport and Distribution

It is known that the absorption of Acamprosate is slow, acting as though it were a modified-release medication .

Subcellular Localization

It is known that Acamprosate Calcium acts on the central nervous system (CNS), aiding in the restoration of normal glutaminergic neuron activity .

Properties

IUPAC Name

calcium;3-[(2,2,2-trideuterioacetyl)amino]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S.Ca/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+2/p-1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEXQWVYZZXPJW-NIIDSAIPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCS(=O)(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NCCCS(=O)(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10CaNO4S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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